1-(4-Chlorophenyl)piperazine dihydrochloride

Overview

Description

1-(4-Chlorophenyl)piperazine is a 5-HT-1 serotonin receptor agonist . It is also used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(4-Chlorophenyl)piperazine, has seen recent developments. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

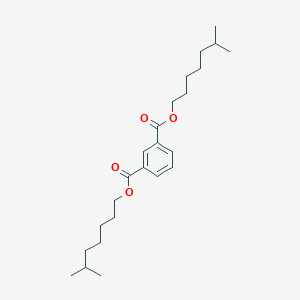

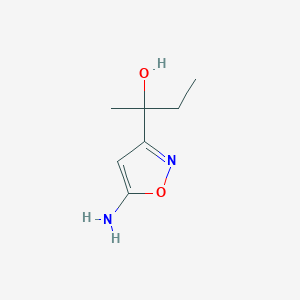

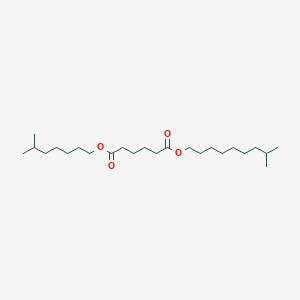

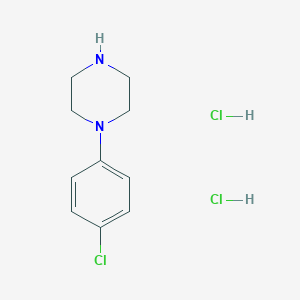

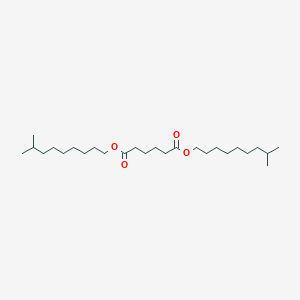

The empirical formula of 1-(4-Chlorophenyl)piperazine is C10H13ClN2 . Its molecular weight is 196.68 . The SMILES string representation of its structure is Clc1ccc(cc1)N2CCNCC2 .Physical And Chemical Properties Analysis

1-(4-Chlorophenyl)piperazine is a crystal-like substance . Its melting point is between 76-79 °C .Scientific Research Applications

Serotonin Receptor Agonist

“1-(4-Chlorophenyl)piperazine dihydrochloride” is used as a 5-HT-1 serotonin receptor agonist . Serotonin receptors are the primary targets of drugs used to treat several clinical conditions, including depression, anxiety, and migraine disorders. This compound’s ability to act as an agonist makes it valuable in research related to these conditions.

Pharmaceutical Intermediate

This compound is also used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle steps of a reaction between two chemicals. A pharmaceutical intermediate is used in the production of pharmaceuticals.

Neurological Research

Due to its serotonergic effects, “1-(4-Chlorophenyl)piperazine dihydrochloride” is likely acting as a non-selective serotonin receptor agonist and/or releasing agent . This makes it a valuable tool in neurological research, particularly in studies related to mood disorders, as serotonin is a key neurotransmitter involved in mood regulation.

Recreational Use

While not a scientific application, it’s worth noting that this compound has been encountered in illicit capsules as a recreational drug similarly to other piperazines like mCPP . This underscores the importance of regulation and monitoring in its use.

Synthesis of Other Compounds

“1-(4-Chlorophenyl)piperazine dihydrochloride” has been used in the synthesis of L-745,870 , a potent and selective antagonist of the dopamine D4 receptor. This highlights its role in the development of new pharmaceuticals.

Safety and Handling Research

Given its classification as a combustible solid , research into the safe handling and storage of “1-(4-Chlorophenyl)piperazine dihydrochloride” is crucial, particularly in a laboratory setting. This includes understanding its reactivity with other substances and conditions under which it may become hazardous.

Mechanism of Action

Target of Action

The primary target of 1-(4-Chlorophenyl)piperazine dihydrochloride, also known as pCPP, is the serotonin receptor . Serotonin receptors play a crucial role in regulating mood, anxiety, and happiness.

Mode of Action

pCPP acts as a non-selective serotonin receptor agonist and/or releasing agent . This means it binds to the serotonin receptors, mimicking the action of serotonin, which can lead to an increase in the serotonergic effects in the body .

Biochemical Pathways

Given its serotonergic effects, it likely influences theserotonin system . This system is involved in numerous physiological processes, including mood regulation, appetite, sleep, and cognition.

Result of Action

The molecular and cellular effects of pCPP’s action are primarily related to its serotonergic effects . By acting as a serotonin receptor agonist, pCPP can enhance the activity of the serotonin system, potentially leading to changes in mood, anxiety levels, and other serotonin-regulated functions .

Safety and Hazards

1-(4-Chlorophenyl)piperazine is classified as an eye irritant, skin irritant, and can cause respiratory system irritation . It’s recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name |

1-(4-chlorophenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2.2ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKOLISAYPZGHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38869-46-4 | |

| Record name | 1-(4-chlorophenyl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI)](/img/structure/B167170.png)